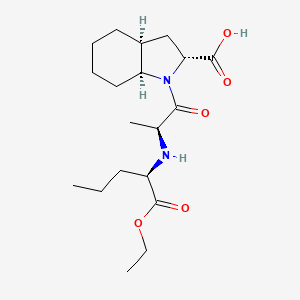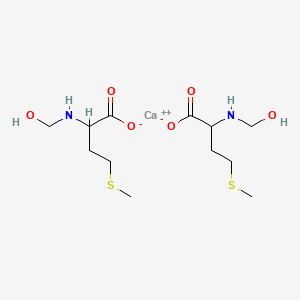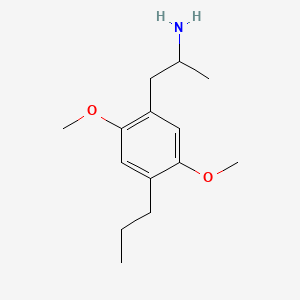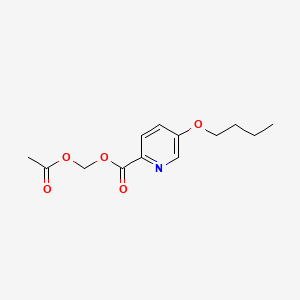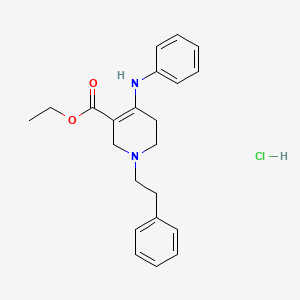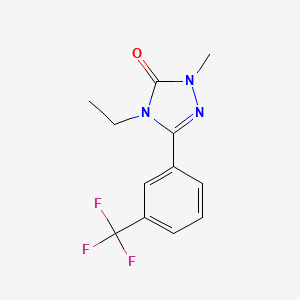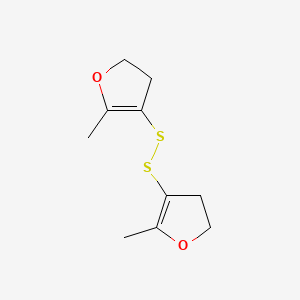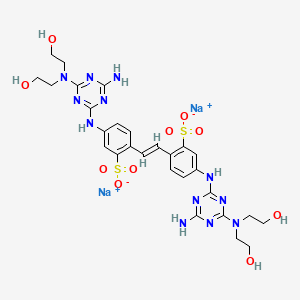
Fluorescent brightener 117
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorescent brightener 117, also known as an optical brightening agent, is a colorless to weakly colored organic compound. It absorbs ultraviolet light and re-emits it as visible blue light, making materials appear brighter and whiter. This compound is widely used in various industries, including textiles, detergents, and paper, to enhance the appearance of products by masking yellowing and improving brightness .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 117 typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with cyanuric chloride. This reaction proceeds through a series of nucleophilic substitutions, where the chlorine atoms on cyanuric chloride are replaced by amino groups from the stilbene derivative. The reaction conditions often include controlled temperatures and pH levels to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions in reactors, followed by purification processes such as crystallization and filtration. The use of solvents like diethylene glycol can enhance the yield and reduce reaction times. The final product is then dried and processed into a usable form for various applications .
化学反应分析
Types of Reactions: Fluorescent brightener 117 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of inactive cis-stilbene derivatives.
Reduction: Involves the reduction of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, especially during its synthesis
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite is often used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Cyanuric chloride and various amines are used under controlled pH and temperature conditions
Major Products Formed:
Oxidation: Inactive cis-stilbene derivatives.
Reduction: Amino-stilbene derivatives.
Substitution: Triazine-stilbene derivatives
科学研究应用
Fluorescent brightener 117 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cell wall architecture and fungal cell quantification.
Medicine: Utilized in histopathology for diagnosing mycosis and pneumocystosis.
Industry: Widely used in the textile, detergent, and paper industries to enhance product appearance .
作用机制
The mechanism of action of fluorescent brightener 117 involves the absorption of ultraviolet light (300-400 nm) and re-emission of visible blue light (400-500 nm). This fluorescence effect compensates for the yellowing of materials, making them appear whiter and brighter. The compound’s extended conjugation and aromaticity allow for efficient electron movement, which is crucial for its fluorescent properties .
相似化合物的比较
Fluorescent brightener 117 can be compared with other similar compounds such as:
Fluorescent brightener 378: Known for its use in white luminescence applications.
Fluorescent brightener 4BK: Commonly used in textiles for its strong blue fluorescent light.
Fluorescent brightener OB-1: Used in plastics for its high thermal stability
Uniqueness: this compound stands out due to its high efficiency in absorbing ultraviolet light and re-emitting visible blue light, making it highly effective in enhancing the appearance of various materials. Its versatility in different applications, from textiles to medical diagnostics, highlights its unique properties .
属性
CAS 编号 |
20182-55-2 |
|---|---|
分子式 |
C28H34N12Na2O10S2 |
分子量 |
808.8 g/mol |
IUPAC 名称 |
disodium;5-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H36N12O10S2.2Na/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;;/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H3,29,31,33,35,37)(H3,30,32,34,36,38);;/q;2*+1/p-2/b2-1+;; |
InChI 键 |
PDHPQRWCNQYKMJ-SEPHDYHBSA-L |
手性 SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
